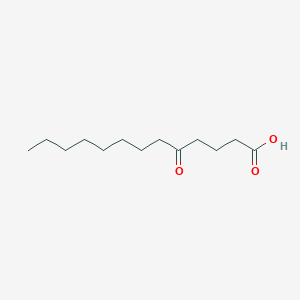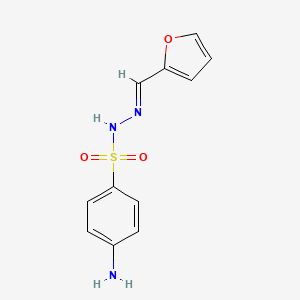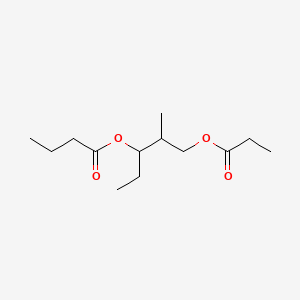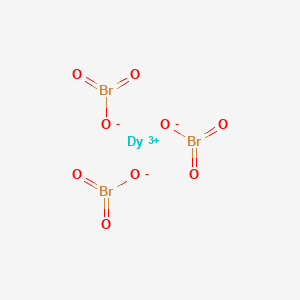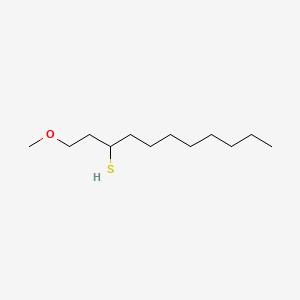
1-Methoxyundecane-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxyundecane-3-thiol is an organic compound with the molecular formula C12H26OS. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their distinct odors and are often used in various chemical applications due to their reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methoxyundecane-3-thiol can be synthesized through several methods. One common approach involves the reaction of 1-methoxyundecane with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired thiol compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxyundecane-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted organic compounds depending on the reagents used.
Applications De Recherche Scientifique
1-Methoxyundecane-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Thiols play a crucial role in biological systems, and this compound can be used to study thiol-related biochemical processes.
Medicine: Research into thiol compounds has implications for drug development, particularly in designing molecules that can interact with thiol-containing enzymes.
Industry: It is used in the production of polymers, coatings, and other materials due to its reactivity and functional properties.
Mécanisme D'action
The mechanism of action of 1-methoxyundecane-3-thiol involves its ability to donate or accept electrons through the thiol group. This reactivity allows it to participate in various chemical reactions, including redox processes and nucleophilic substitutions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxyundecane-2-thiol: Similar structure but with the thiol group at a different position.
1-Methoxyundecane-4-thiol: Another positional isomer with the thiol group at the fourth carbon.
1-Methoxydecane-3-thiol: A shorter chain analog with similar reactivity.
Uniqueness
1-Methoxyundecane-3-thiol is unique due to its specific molecular structure, which influences its reactivity and applications. The position of the thiol group and the length of the carbon chain contribute to its distinct chemical and physical properties, making it suitable for specific research and industrial applications.
Propriétés
Numéro CAS |
94201-22-6 |
|---|---|
Formule moléculaire |
C12H26OS |
Poids moléculaire |
218.40 g/mol |
Nom IUPAC |
1-methoxyundecane-3-thiol |
InChI |
InChI=1S/C12H26OS/c1-3-4-5-6-7-8-9-12(14)10-11-13-2/h12,14H,3-11H2,1-2H3 |
Clé InChI |
HUUJQDFMPMNKGP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCOC)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


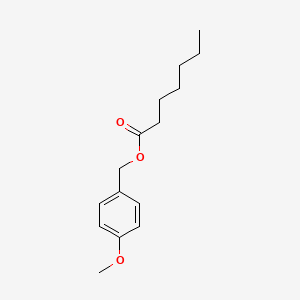
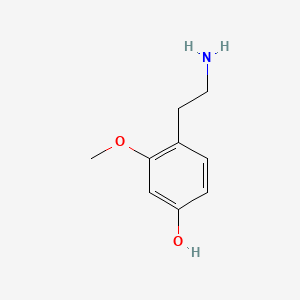
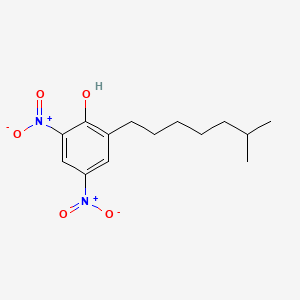
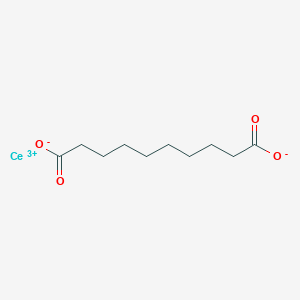
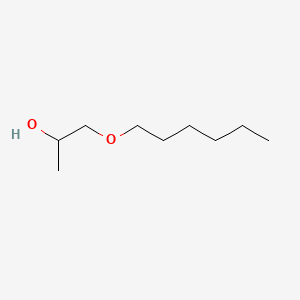
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)
![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)


